molecular formula C11H13N5O2 B2848862 ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 860784-44-7

ethyl 1-(4,6-dimethyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2848862
CAS RN: 860784-44-7
M. Wt: 247.258
InChI Key: QFBPHAZGSSQKOU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as thiamine, uracil, thymine, cytosine, and 5-fluorouracil . Pyrimidine derivatives have been found in many synthetic drug molecules and have shown a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, a related compound, 2-amino-4,6-dimethylpyrimidine, has been synthesized through diazotization followed by coupling with ethyl cyanoacetate .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The compound appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its molecular structure. For example, methyl groups on π-deficient six-membered heterocyclic systems such as 2-methylpyridine are more reactive toward bases and/or electrophiles than are methyl groups attached to a benzene ring .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density. For a related compound, (4,6-dimethylpyrimidin-2-yl)ethylcyanamide, the predicted melting point is 68-68.5 °C, the predicted boiling point is 302.6±45.0 °C, and the predicted density is 1.127±0.06 g/cm3 .

Scientific Research Applications

Antibacterial Activity

The precursor hydrazone of this compound was synthesized by diazotization of sulfamethazine, followed by coupling with ethyl cyanoacetate. Several derivatives were produced, including pyran, pyridine, pyridazine, pyrazole, and oxazole derivatives. Notably, eight of these compounds demonstrated high antibacterial activity . Further exploration of their mechanisms and potential clinical applications is warranted.

Antiviral Potential

Indole derivatives, such as those containing the pyrimidine moiety in this compound, have been investigated for antiviral activity. For instance, 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were screened for anti-HIV activity against both HIV-1 and HIV-2 strains . Understanding their mode of action and potential therapeutic relevance is crucial.

Mechanism of Action

Target of Action

Similar compounds with a pyrimidine nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s worth noting that compounds with similar structures have shown diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds , it’s likely that this compound may influence multiple biochemical pathways.

properties

IUPAC Name

ethyl 1-(4,6-dimethylpyrimidin-2-yl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-4-18-10(17)9-6-16(15-14-9)11-12-7(2)5-8(3)13-11/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBPHAZGSSQKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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